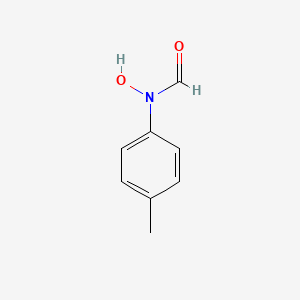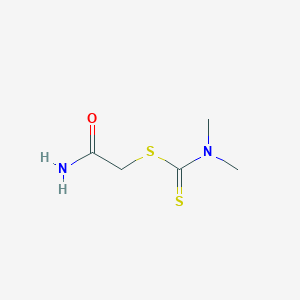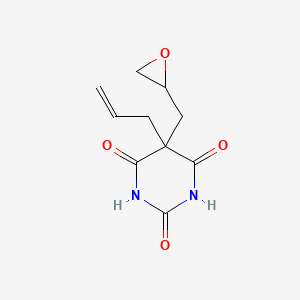
5-Allyl-5-(2,3-epoxypropyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-5-(2,3-epoxypropyl)barbituric acid is a derivative of barbituric acid, a compound known for its use as a building block in the synthesis of barbiturate drugs. Barbituric acid itself is not pharmacologically active, but its derivatives have been widely used in medicine as sedatives and hypnotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2,3-epoxypropyl)barbituric acid typically involves the reaction of barbituric acid with allyl bromide and epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-5-(2,3-epoxypropyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, saturated barbituric acid derivatives, and various substituted barbituric acids, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Allyl-5-(2,3-epoxypropyl)barbituric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including sedative and hypnotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Allyl-5-(2,3-epoxypropyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to a distinct site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The epoxy group may also interact with other molecular targets, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Allyl-5-phenylbarbituric acid: Similar structure but with a phenyl group instead of an epoxypropyl group.
5-Allyl-5-butylbarbituric acid: Contains a butyl group instead of an epoxypropyl group.
5-Allyl-5-isobutylbarbituric acid: Features an isobutyl group in place of the epoxypropyl group
Uniqueness
The presence of both an allyl group and an epoxypropyl group in 5-Allyl-5-(2,3-epoxypropyl)barbituric acid makes it unique among barbituric acid derivatives.
Propriétés
Numéro CAS |
65685-97-4 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
5-(oxiran-2-ylmethyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-10(4-6-5-16-6)7(13)11-9(15)12-8(10)14/h2,6H,1,3-5H2,(H2,11,12,13,14,15) |
Clé InChI |
FGXVEFBZEIUCGV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(C(=O)NC(=O)NC1=O)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


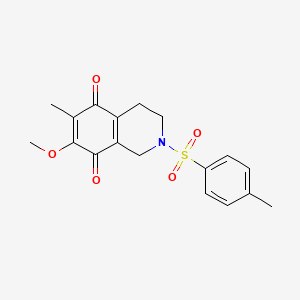
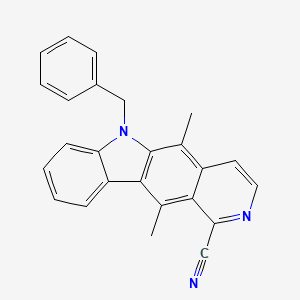
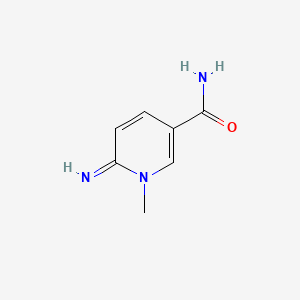
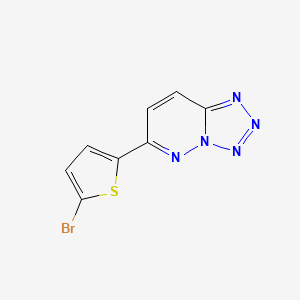
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
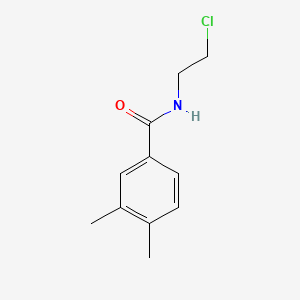
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
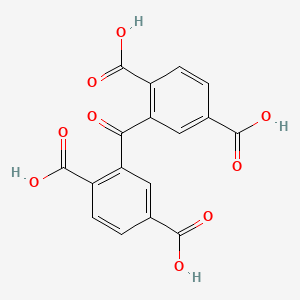
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
